6-(3,4-Difluorophenyl)pyrimidin-4-ol

説明

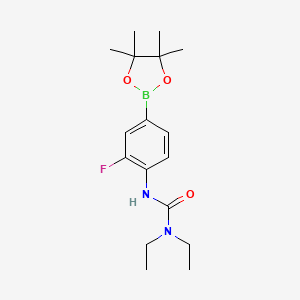

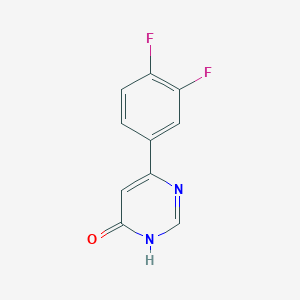

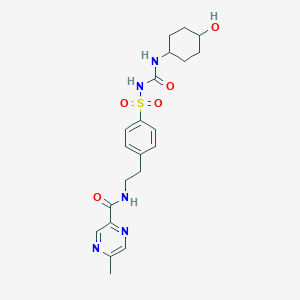

“6-(3,4-Difluorophenyl)pyrimidin-4-ol” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties can be inferred from its name. The “6-(3,4-Difluorophenyl)” part indicates the presence of a phenyl ring (a hexagonal carbon ring) with two fluorine atoms attached at the 3rd and 4th positions. This phenyl ring is attached to a pyrimidin-4-ol, which is a pyrimidine ring (a six-membered ring with two nitrogen atoms) with a hydroxyl group (-OH) at the 4th position12.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic chemistry reactions345. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents3. However, the specific synthesis process for “6-(3,4-Difluorophenyl)pyrimidin-4-ol” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “6-(3,4-Difluorophenyl)pyrimidin-4-ol” can be deduced from its name and similar compounds612. It likely contains a phenyl ring attached to a pyrimidine ring with a hydroxyl group. However, without specific data or an image of the compound’s structure, a detailed analysis is not possible.

Chemical Reactions Analysis

The chemical reactions involving “6-(3,4-Difluorophenyl)pyrimidin-4-ol” are not explicitly mentioned in the literature. However, similar compounds have been studied. For example, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines3.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3,4-Difluorophenyl)pyrimidin-4-ol” are not explicitly mentioned in the literature. However, similar compounds like “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” have been described as a powder with a molecular weight of 204.111.科学的研究の応用

-

Cancer Treatment

- Pyrazolo[3,4-d]pyrimidines have been studied for their potential in cancer treatment . They have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

- The compounds were synthesized and tested against three cell lines. Most of the compounds significantly inhibited the growth of the cell lines .

- The most potent compounds showed inhibitory activity against CDK2/cyclin A2 . One compound in particular displayed potent dual activity against the examined cell lines and CDK2 .

-

Antibacterial Activity

-

Ultrasonic-Assisted Synthesis

- Pyrazolo[3,4-d]pyrimidin-4-ol has been used in the ultrasonic-assisted synthesis of new heterocyclic derivatives .

- These derivatives were tested for their in-vitro anticancer activity against various cancer cell lines .

- The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

- Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of them showing activity against renal cancer cell lines .

-

CDK2 Inhibition

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .

- The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

- Compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations .

-

Antiviral Compounds

- The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- The main attention is given to publications over the past 10 years .

- The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .

- Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .

-

Therapeutic Potential

- Pyridopyrimidines have shown a therapeutic interest or have already been approved for use as therapeutics .

- All the synthetic protocols to prepare these pyridopyrimidine derivatives are considered .

- The review is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines .

- For each compound, the biological activity and the synthetic route reported are presented .

Safety And Hazards

The safety and hazards of “6-(3,4-Difluorophenyl)pyrimidin-4-ol” are not explicitly mentioned in the literature. However, similar compounds like “3,4-Difluorophenyl isocyanate” are considered hazardous according to the 2012 OSHA Hazard Communication Standard8.

将来の方向性

The future directions for “6-(3,4-Difluorophenyl)pyrimidin-4-ol” are not explicitly mentioned in the literature. However, similar pyridopyrimidines have been studied for their therapeutic potential, including as antiviral compounds3 and CDK2 inhibitors for cancer treatment79. Further research and development could explore the potential uses of “6-(3,4-Difluorophenyl)pyrimidin-4-ol” in these areas.

特性

IUPAC Name |

4-(3,4-difluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUXLVYARWJTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)NC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Difluorophenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)

![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)

![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

dimethylsilane](/img/structure/B1493658.png)

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)